Aniline, 4,4'-methylenebis(N-(diphenylvinylidene)-

Description

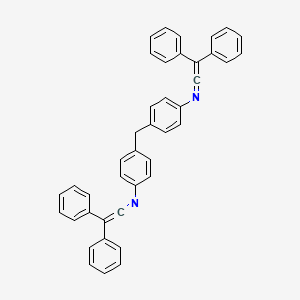

4,4'-Methylenebis(N-(diphenylvinylidene)aniline) is a methylenebis-aniline derivative featuring diphenylvinylidene substituents on the nitrogen atoms. For example, analogous Schiff bases are formed by reacting MDA with dichlorobenzaldehydes in 1,4-dioxane with acetic acid catalysis . Such compounds are pivotal in materials science, particularly as curing agents for epoxy resins or precursors for heterocyclic polymers .

Properties

CAS No. |

32861-04-4 |

|---|---|

Molecular Formula |

C41H30N2 |

Molecular Weight |

550.7 g/mol |

InChI |

InChI=1S/C41H30N2/c1-5-13-34(14-6-1)40(35-15-7-2-8-16-35)30-42-38-25-21-32(22-26-38)29-33-23-27-39(28-24-33)43-31-41(36-17-9-3-10-18-36)37-19-11-4-12-20-37/h1-28H,29H2 |

InChI Key |

XPNGPCRFZKPRTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves several steps:

Synthetic Routes: The compound can be synthesized through a condensation reaction between aniline derivatives and formaldehyde under acidic or basic conditions. The reaction typically involves heating the reactants to facilitate the formation of the methylene bridge.

Reaction Conditions: The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, and may require a catalyst such as hydrochloric acid or sodium hydroxide to accelerate the process.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Major Products: The major products formed from these reactions include quinones, reduced aniline derivatives, and substituted aromatic compounds.

Scientific Research Applications

Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.

Biology: The compound is utilized in biochemical assays to detect the presence of specific enzymes or metabolites.

Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis, making it a valuable tool in biomedical research.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Selected Methylenebis-Aniline Derivatives

Key Observations :

- Substituent Effects : Chlorine substituents (e.g., dichlorobenzylidene) increase molecular weight and melting points due to enhanced intermolecular halogen bonding . Sulfonyl groups further elevate thermal stability compared to methylene bridges .

- Epoxide Derivatives : Compounds like 4,4'-methylenebis(N-(oxiran-2-ylmethyl)aniline) are critical in epoxy resin curing, where oxirane rings enable cross-linking but require careful HCl removal during synthesis .

Reactivity and Functional Performance

Table 2: Reactivity and Application Comparison

Key Observations :

- Reactivity Trends : Electron-withdrawing groups (e.g., sulfonyl in DDS) reduce reactivity by stabilizing the amine lone pair, while bulky substituents (e.g., chloro in MCDEA) introduce steric hindrance . MDA’s high reactivity makes it a preferred curing agent but raises toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.